

Application Notes and Protocols for 2-Bromo-4-iodophenol in Materials Science

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Compound of Interest

Compound Name: 2-Bromo-4-iodophenol

Cat. No.: B155161

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Abstract

2-Bromo-4-iodophenol is a dihalogenated phenol with potential as a monomer for the synthesis of advanced polymers. While specific applications in materials science are not extensively documented in current literature, its structural features—a reactive phenolic hydroxyl group and two different halogen atoms—suggest its utility in creating functional polymers with tailored properties. This document provides an overview of its potential applications, physicochemical properties, and a hypothetical protocol for its use in polymer synthesis, drawing analogies from related halogenated phenols.

Introduction

Halogenated phenols are a class of compounds that have found use in the synthesis of various polymers, including poly(phenylene ether)s and flame-retardant materials.^{[1][2][3]} The presence of halogen atoms can impart unique properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered electronic characteristics. **2-Bromo-4-iodophenol**, with its distinct bromo and iodo substituents, offers the potential for selective functionalization and polymerization, making it an interesting candidate for materials science research. The differential reactivity of the C-Br and C-I bonds can be exploited in various cross-coupling reactions to build complex polymer architectures.

Potential Applications in Materials Science

Based on the chemistry of similar halogenated phenols, **2-Bromo-4-iodophenol** could be a valuable building block for the following classes of materials:

- **High-Performance Polymers:** The rigid aromatic structure and the presence of halogens can contribute to high thermal stability and mechanical strength in polymers. Poly(phenylene ether)s (PPEs) or poly(phenylene oxide)s (PPOs), for instance, are known for their excellent heat resistance and dimensional stability.^[4]
- **Flame-Retardant Materials:** Brominated and iodinated compounds are well-known flame retardants.^{[2][3]} Incorporating **2-Bromo-4-iodophenol** into a polymer backbone could enhance its fire-resistant properties.
- **Organic Electronics:** The isomeric 4-Bromo-2-iodophenol has been noted for its applications in organic semiconductors, light-emitting diodes (OLEDs), and conductive polymers.^[5] By analogy, polymers derived from **2-Bromo-4-iodophenol** could exhibit interesting electronic properties suitable for such applications, although this remains to be experimentally verified.
- **Functional Polymers:** The phenolic hydroxyl group can be a site for further chemical modification, allowing for the attachment of various functional groups to the polymer chain. This could be utilized in applications such as sensors, membranes, or drug delivery systems.

Physicochemical Properties of 2-Bromo-4-iodophenol

A summary of the key physicochemical properties of **2-Bromo-4-iodophenol** is presented in the table below. This data is essential for designing reaction conditions and for the characterization of resulting materials.

Property	Value	Reference
CAS Number	133430-98-5	[4]
Molecular Formula	C ₆ H ₄ BrIO	[4]
Molecular Weight	298.90 g/mol	[4]
Melting Point	51 °C	[6]
Boiling Point	280.0 ± 30.0 °C at 760 mmHg	[6]
InChIKey	PEAOEILWTHNQKK-UHFFFAOYSA-N	[4]

Experimental Protocols

Disclaimer: The following protocol is a hypothetical procedure for the synthesis of a poly(phenylene ether) from **2-Bromo-4-iodophenol**. It is based on general methods for the oxidative coupling polymerization of phenols and has not been experimentally validated for this specific monomer. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.

Hypothetical Synthesis of Poly(2-bromo-4-iodo-1,4-phenylene ether)

This protocol describes a potential method for the synthesis of a homopolymer from **2-Bromo-4-iodophenol** via oxidative coupling polymerization.

Materials:

- **2-Bromo-4-iodophenol**
- Copper(I) chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Toluene, anhydrous

- Methanol
- Oxygen or air supply
- Standard laboratory glassware and Schlenk line apparatus

Procedure:

- In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve **2-Bromo-4-iodophenol** (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- In a separate flask, prepare the catalyst solution by dissolving CuCl (0.05 equivalents) and TMEDA (0.2 equivalents) in anhydrous toluene.
- Add the catalyst solution to the monomer solution and stir for 15 minutes at room temperature.
- Replace the inert atmosphere with a slow stream of oxygen or dry air and continue stirring vigorously. The reaction mixture may warm up and change color.
- Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) by taking aliquots at different time intervals.
- After a suitable reaction time (e.g., 4-24 hours), terminate the polymerization by pouring the viscous solution into a large volume of methanol with vigorous stirring.
- The precipitated polymer is then collected by filtration, washed several times with methanol to remove unreacted monomer and catalyst residues.
- The polymer is dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Characterization:

The resulting polymer should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.

Technique	Expected Information
^1H and ^{13}C NMR Spectroscopy	Confirmation of the polymer structure and end groups.
FT-IR Spectroscopy	Identification of functional groups and confirmation of polymerization.
Gel Permeation Chromatography (GPC)	Determination of number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC)	Determination of the glass transition temperature (T_g).
Thermogravimetric Analysis (TGA)	Evaluation of the thermal stability and decomposition temperature.

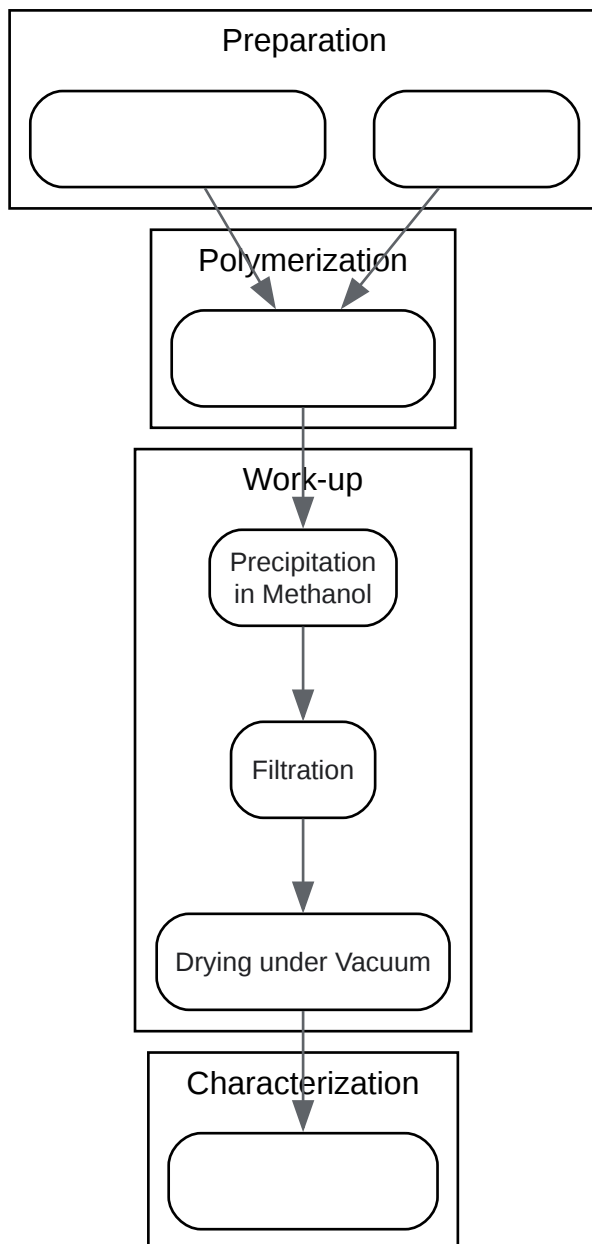
Visualizations

Chemical Structure of 2-Bromo-4-iodophenol

Caption: 2D structure of the **2-Bromo-4-iodophenol** monomer.

Hypothetical Polymerization Workflow

Hypothetical Workflow for Poly(phenylene ether) Synthesis



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